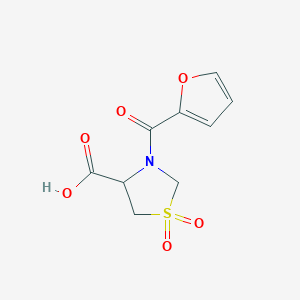
3-(2-Furoyl)-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-Furoyl)-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide is a derivative of thiazolidine, which is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This particular compound is not directly mentioned in the provided papers, but it is related to the chemical families discussed therein.
Synthesis Analysis
In the first paper, the authors describe the synthesis of 2,3-furanodione derivatives through the base-catalyzed isomerization of 2-(aroyl-methylene)-3-aryl-thiazolidine-4,5-dione derivatives. This process leads to the formation of salts of 1-aryl-3-aroyl-4-hydroxy-pyrroline-2-thio-5-one and aliphatic amines, which then undergo further transformation to 4-thioanilido-5-arylo-2,3-furanodione derivatives. Although the specific compound is not synthesized in this study, the methods described could potentially be adapted for its synthesis, considering the structural similarities .
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The papers provided do not offer detailed analysis of the molecular structure of 3-(2-Furoyl)-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide, but they do discuss related compounds. The structural confirmation of these compounds was achieved using various techniques such as melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis . These techniques could similarly be employed to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The base-catalyzed isomerization mentioned in the first paper indicates that thiazolidine derivatives can undergo significant structural changes under certain conditions, leading to a variety of heterocyclic compounds . The chemical reactions involving thiazolidine derivatives are complex and can lead to the formation of multiple products, depending on the reaction conditions and the substituents present on the thiazolidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidine derivatives, such as melting points and solubility, can be influenced by the substituents attached to the ring system. The second paper provides information on the confirmation of structures by melting points, suggesting that these properties are important for the characterization of new compounds . The biological activities of these compounds, including fungicidal and antivirus activities, were evaluated, indicating that the physical and chemical properties of thiazolidine derivatives can have significant implications for their biological function.
Scientific Research Applications
Antimicrobial Applications
Another area of application involves the antimicrobial activities of heterocyclic systems derived from 2-furoyl isothiocyanate. Research has indicated that these derivatives can be effective against various microbial agents, showcasing the broad potential of these compounds in addressing infectious diseases and contributing to the development of new antimicrobial drugs (Hemdan, 2010).
CO2 Uptake and Environmental Applications
The development of materials for CO2 capture and environmental sustainability is another significant application. A chiral Co(II) Metal-Organic Framework (MOF) utilizing a thiazolidine-based spacer has demonstrated good CO2 uptake. This research provides a foundation for the use of such structures in designing materials for environmental remediation and sustainable technologies (Rossin et al., 2012).
Agricultural and Industrial Applications
The synthesis and applications of 4-thiazolidinone-5-carboxylic acid and its derivatives in agriculture, industrial, and pharmaceutical fields have been explored. The development of a green chemistry approach for the synthesis of these compounds emphasizes their diverse applications and the importance of environmentally friendly synthesis methods (Shaikh et al., 2022).
Geriatric Medicine and Antioxidant Properties
Thiazolidine-4-carboxylic acid has been reviewed for its physiological effects, including potential revitalizing effects on age-related biochemical variables and its anti-toxic effects, particularly on the liver. This suggests the compound's value in geriatric medicine and its role as a physiological sulfhydryl antioxidant (Weber et al., 1982).
properties
IUPAC Name |
3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPPZINTABBQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Furoyl)-1,3-thiazolidine-4-carboxylic acid 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

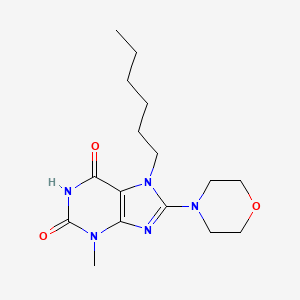
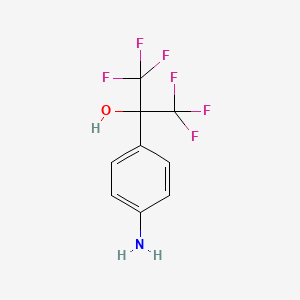
![N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2549646.png)
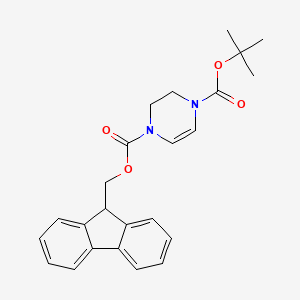
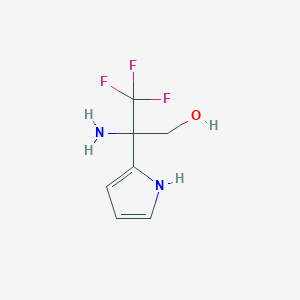
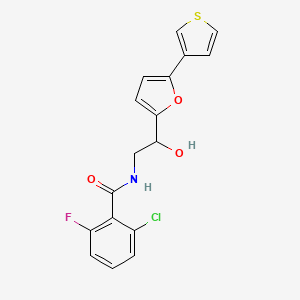

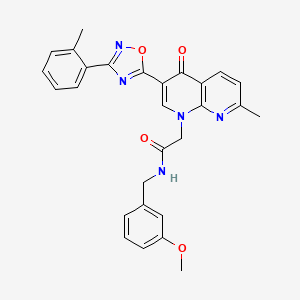
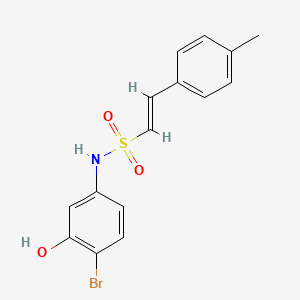
![2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2549659.png)
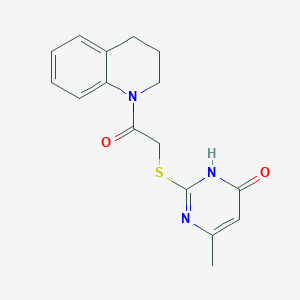
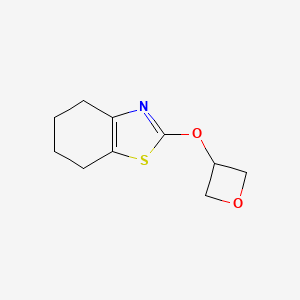
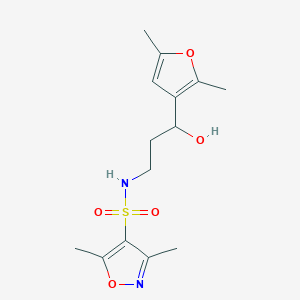
![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)